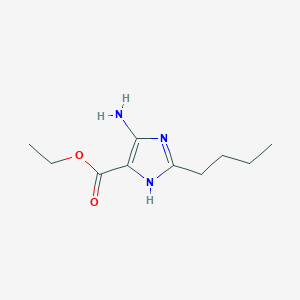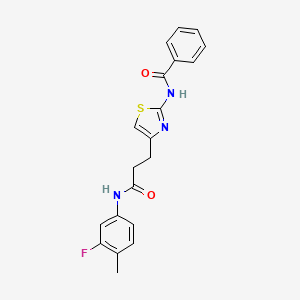![molecular formula C21H19N5O2S B2584928 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 896316-87-3](/img/structure/B2584928.png)
2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings, in particular, are likely to contribute to the compound’s chemical reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions that exploit the reactivity of the pyrrole and triazole rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxyphenyl and phenylacetamide groups could impact its solubility, while the pyrrole and triazole rings could affect its reactivity .科学的研究の応用
Anticancer Properties
- Modification and Evaluation of Derivatives: This compound and its derivatives exhibit significant anticancer effects. For instance, a modified version of this compound, where the acetamide group is replaced with an alkylurea moiety, has shown potent antiproliferative activities against various human cancer cell lines, along with reduced toxicity (Xiao-meng Wang et al., 2015).
- Targeting Specific Cancer Pathways: Another research study synthesized derivatives of this compound, demonstrating their ability to inhibit tumor growth effectively in certain models, such as a mice S180 model. These findings suggest the potential of such compounds as effective anticancer agents with low toxicity (N. Chalenko et al., 2019).
- In Vitro Anticancer Evaluation: A novel series of derivatives of this compound was evaluated for anticancer activities against various cancer cell lines, showing significant potential for further development and study (Volodymyr Zyabrev et al., 2022).
Antimicrobial and Antifungal Applications
- Structural Elucidation and Screening: This compound has been structurally elucidated and screened for in vitro antimicrobial and antifungal activities. Certain derivatives of this compound have shown considerable effectiveness against a range of microbial strains (B. MahyavanshiJyotindra et al., 2011).
- Synthesis and Antimicrobial Studies: Novel derivatives of this compound were prepared and evaluated for their antimicrobial activity, with some showing significant antibacterial activity (Bhimagouda S. Patil et al., 2010).
作用機序
The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. The presence of the pyrrole and triazole rings suggests it might interact with biological targets in a manner similar to other compounds containing these groups .
将来の方向性
特性
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-28-18-11-7-8-16(14-18)20-23-24-21(26(20)25-12-5-6-13-25)29-15-19(27)22-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWZNQBBTXHCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
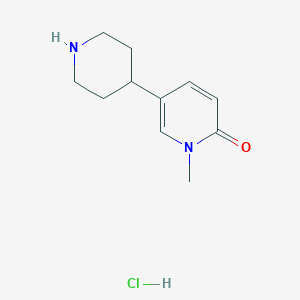
![2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2584847.png)

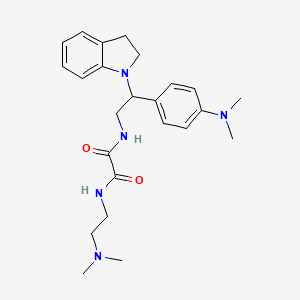

![1'-Benzyl-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2584857.png)
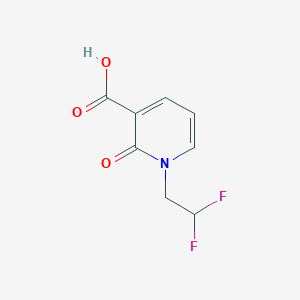
![N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2584860.png)
![N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2584861.png)
![2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2584862.png)
